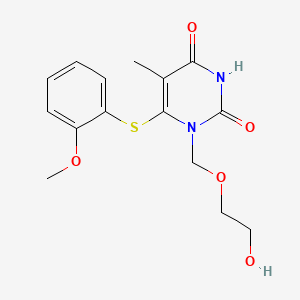
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a thymine base modified with hydroxyethoxy and methoxyphenylthio groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
准备方法
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves several steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Methylation: The first step involves the introduction of a hydroxyethoxy methyl group to the thymine base. This can be achieved through a reaction with ethylene glycol and formaldehyde under acidic conditions.
Methoxyphenylthio Substitution: The next step involves the substitution of a hydrogen atom on the thymine base with a methoxyphenylthio group. This can be done using a thiol reagent such as 2-methoxyphenylthiol in the presence of a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxyphenylthio group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group can be replaced by other nucleophiles such as amines or halides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound can be studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: It may have potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs used in chemotherapy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy and methoxyphenylthio groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
相似化合物的比较
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can be compared with other similar compounds, such as:
Acyclovir: A nucleoside analog used as an antiviral agent. Both compounds share structural similarities but differ in their specific functional groups and biological activities.
Zidovudine: Another nucleoside analog used in the treatment of HIV. It has a different mechanism of action and molecular structure compared to this compound.
Ganciclovir: Used to treat cytomegalovirus infections. It has a similar nucleoside structure but different substituents that confer distinct biological properties.
The uniqueness of this compound lies in its specific combination of hydroxyethoxy and methoxyphenylthio groups, which may impart unique biological activities and chemical reactivity.
属性
CAS 编号 |
125056-63-5 |
|---|---|
分子式 |
C15H18N2O5S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxymethyl)-6-(2-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-8-7-18)14(10)23-12-6-4-3-5-11(12)21-2/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
InChI 键 |
UWJSDUZCLIJBEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















